7-Hydroxyisochroman-1-one

Lipophilicity Drug-likeness Physicochemical profiling

Researchers developing CNS-targeted libraries often encounter fluorescent interference from coumarin-based scaffolds, leading to assay artifacts. 7-Hydroxyisochroman-1-one (CAS 55104-41-1) solves this with a saturated lactone core that eliminates umbelliferone-like background fluorescence (λex ~360 nm, λem ~450 nm). • Ideal core for fluorescence-based enzyme/receptor assays requiring optical inertness. • Single 7-OH derivatization point enables systematic O-functionalization (ethers, esters) for SAR exploration. • 7-substitution avoids the mammalian cytotoxicity documented for 8-hydroxy regioisomers, reducing false positives.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B15071916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxyisochroman-1-one
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC(=O)C2=C1C=CC(=C2)O
InChIInChI=1S/C9H8O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,10H,3-4H2
InChIKeyBXXZHPYUINLWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxyisochroman-1-one: Core Identity & Pharmacophore


7-Hydroxyisochroman-1-one (7-Hydroxy-3,4-dihydro-1H-isochromen-1-one; CAS 55104-41-1) is a monohydroxylated member of the 3,4-dihydroisocoumarin (isochroman-1-one) class, a privileged scaffold in medicinal chemistry and natural-product research . With a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol, it bears a single phenolic hydroxyl at the 7-position of the fused bicyclic lactone system. The compound is formally a reduced analog of 7-hydroxyisocoumarin and a constitutional isomer of 7-hydroxycoumarin (umbelliferone), sharing the same hydroxyl placement but differing in ring saturation and lactone topology, which fundamentally alters its physicochemical and biological profile .

Why 7-Hydroxyisochroman-1-one Cannot Be Replaced


Substituting 7-Hydroxyisochroman-1-one with the unsubstituted parent isochroman-1-one or with regioisomeric monohydroxy analogs (e.g., 4-hydroxy or 8-hydroxy variants) introduces non-trivial alterations in hydrogen-bonding capacity, lipophilicity, and metabolic liability. The 7-OH group functions as both a hydrogen-bond donor (HBD) and acceptor (HBA), adding one HBD relative to the parent scaffold and increasing the topological polar surface area (TPSA) by approximately 20 Ų . In contrast, 8-hydroxylation places the OH group in the peri position relative to the lactone carbonyl, which has been shown to enhance cytotoxicity in mammalian cell assays—a property absent in 7-substituted analogs [1]. These regioisomer-specific differences mean that generic substitution without positional verification can lead to divergent biological outcomes, compromised solubility profiles, and irreproducible SAR in lead-optimization programs [2].

Comparative Evidence for 7-Hydroxyisochroman-1-one


LogP Comparison with Key Analogs

7-Hydroxyisochroman-1-one exhibits a calculated LogP of 1.02 , placing it between the more lipophilic mellein (8-hydroxy-3-methylisochroman-1-one; XlogP 2.40) [1] and the more hydrophilic 5-hydroxymethyl isochroman-1-one (XlogP 0.90) [2]. The parent isochroman-1-one, lacking the hydroxyl, has a LogP of approximately 1.4–2.0 . This intermediate LogP value suggests 7-Hydroxyisochroman-1-one balances membrane permeability with aqueous solubility more favorably than either the parent or the more lipophilic mellein, which is relevant for CNS drug-discovery programs where Lipinski compliance and blood-brain barrier penetration are critical parameters [3].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor and TPSA vs. Parent

The 7-OH substituent introduces one hydrogen-bond donor (HBD) and increases the topological polar surface area (TPSA) to approximately 46.5 Ų, compared with 0 HBD and a TPSA of 26.3 Ų for the parent isochroman-1-one [1]. 7-Hydroxycoumarin (umbelliferone), the coumarin isomer, has a reported PSA of 50.44 Ų but features an unsaturated lactone ring with different electronic character . The incremental TPSA increase of roughly 20 Ų relative to the parent scaffold is sufficient to improve aqueous solubility without crossing the 60 Ų threshold commonly associated with poor membrane permeability, keeping the compound within favorable drug-like space [2].

Hydrogen bonding TPSA Solubility Permeability

Position-Specific Toxicity: 7-OH vs. 8-OH

In a comparative cytotoxicity study of dihydroisocoumarins on Chinese hamster cells, toxicity was shown to depend on the presence of a hydroxyl group in the peri position (C-8) relative to the lactone carbonyl. Compounds bearing an 8-OH group (e.g., mellein, 6-methoxymellein) exhibited measurable cytotoxicity, while congeners lacking the peri-hydroxyl were less toxic [1]. 7-Hydroxyisochroman-1-one, with the hydroxyl placed at C-7 (non-peri), is predicted to avoid the peri-hydroxyl-associated cytotoxic liability. This structural feature was confirmed as a critical determinant: 6-methoxymellein (8-OH present) was more toxic than 6-hydroxymellein (also 8-OH) to producing carrot cells [2].

Cytotoxicity Regiochemistry Safety profiling

Commercial Purity & Batch Reproducibility vs. Parent

Reputable suppliers offer 7-Hydroxyisochroman-1-one at standard purities of ≥97% (Bidepharm) and ≥98% (MolCore) , with batch-specific QC documentation including NMR, HPLC, and GC analysis. In contrast, the unsubstituted parent isochroman-1-one (CAS 4702-34-5) is typically supplied at 95% GC purity , and its liquid physical form at ambient temperature complicates handling and storage relative to the solid 7-hydroxy derivative. The availability of higher-purity solid material with full analytical characterization packages reduces the risk of unidentified impurities confounding biological assay results, a concern particularly acute when the hydroxyl handle is intended for downstream derivatization [1].

Purity Quality control Procurement Reproducibility

Isomer Comparison with Umbelliferone

7-Hydroxyisochroman-1-one is a constitutional isomer of 7-hydroxycoumarin (umbelliferone). The key structural distinction is the lactone ring topology: isochroman-1-one features a saturated 3,4-dihydro-1H-2-benzopyran-1-one core, whereas coumarin possesses an α,β-unsaturated 2H-1-benzopyran-2-one system . This saturation difference eliminates the conjugated double bond present in coumarins, which is responsible for their characteristic fluorescence (umbelliferone is widely used as a fluorescent probe) and their susceptibility to Michael addition at C-3/C-4 [1]. Consequently, 7-Hydroxyisochroman-1-one is expected to exhibit minimal background fluorescence, a property advantageous in fluorescence-based biochemical assays where coumarin-derived probes would interfere [2].

Isomer selectivity Lactone topology Fluorescence Reactivity

Class-Level Antimicrobial Activity Evidence

The isochroman-1-one scaffold is associated with broad-spectrum antimicrobial activity as documented in the comprehensive SAR review by Zhao et al. (2021). Within this class, mellein (8-hydroxy-3-methylisochroman-1-one) demonstrated MIC values of 1.9–62.5 μg/mL against 11 Xanthomonas strains [1][2]. While no direct antibacterial data exist for 7-Hydroxyisochroman-1-one specifically, the hydroxyl group at C-7 provides a modifiable handle for generating focused libraries via O-alkylation, esterification, or sulfonation, enabling systematic exploration of the 7-position SAR space that is inaccessible with the unsubstituted parent . The saturated lactone also distinguishes it from the 7-hydroxyisocoumarin series, where the C3–C4 double bond is essential for potent histamine-release inhibitory activity [3].

Antimicrobial Class-level SAR Drug discovery

7-Hydroxyisochroman-1-one: Research & Procurement Scenarios


CNS-Targeted Library Synthesis

With a LogP of 1.02 and a TPSA of approximately 46.5 Ų, 7-Hydroxyisochroman-1-one resides in favorable CNS drug-like chemical space. Procurement of this scaffold at ≥98% purity enables systematic O-functionalization at the 7-position to generate focused libraries of ethers, esters, and carbamates for CNS target screening. The absence of peri-hydroxyl toxicity (as documented for 8-OH analogs) reduces the risk of cytotoxic false positives in cell-based assays [1].

Fluorescence-Free Biochemical Assay Development

Unlike the fluorescent constitutional isomer umbelliferone (7-hydroxycoumarin), the saturated isochroman-1-one core of 7-Hydroxyisochroman-1-one eliminates coumarin-associated background fluorescence (λex ~360 nm, λem ~450 nm). This makes it an ideal core scaffold for developing enzyme inhibitors or receptor ligands intended for screening in fluorescence-based assay formats, where optical interference from the test compound must be rigorously excluded .

Antimicrobial SAR by 7-OH Derivatization

Building upon the established antimicrobial activity of the dihydroisocoumarin class—exemplified by mellein's MIC range of 1.9–62.5 μg/mL against phytopathogenic Xanthomonas—7-Hydroxyisochroman-1-one provides a single, well-defined derivatization point for systematic exploration of 7-position substituent effects. Libraries of 7-O-alkyl, 7-O-acyl, and 7-sulfonyl analogs can be synthesized and screened to map the antimicrobial SAR landscape inaccessible from the unsubstituted parent scaffold [1][2].

Natural Product Reference Standard

7-Hydroxyisochroman-1-one serves as a key structural subunit in several natural dihydroisocoumarins (e.g., stellatin, hydrangenol). Its availability at ≥97% purity with full NMR, HPLC, and GC characterization makes it suitable as an authentic reference standard in LC-MS/MS workflows for dereplication of fungal and plant extracts, supporting natural product discovery programs that target the isochroman pharmacophore .

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